Technical Guide: Nortriptyline N-Ethyl Carbamate (CAS 16234-88-1)
Technical Guide: Nortriptyline N-Ethyl Carbamate (CAS 16234-88-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortriptyline N-Ethyl Carbamate, with the CAS number 16234-88-1, is primarily known as a process impurity and metabolite of the tricyclic antidepressant, Nortriptyline.[1][2][3] As a reference standard, it plays a crucial role in the quality control and impurity profiling of Nortriptyline drug products.[4] This technical guide provides a comprehensive overview of the available information on Nortriptyline N-Ethyl Carbamate, including its chemical properties and its relationship to the parent drug, Nortriptyline. Due to the limited publicly available research on this specific carbamate derivative, this guide also outlines hypothetical experimental workflows and signaling pathways based on the known pharmacology of Nortriptyline to guide future research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Nortriptyline N-Ethyl Carbamate is presented in the table below. This data has been compiled from various chemical databases and supplier information.[3][5][6]
| Property | Value | Reference(s) |
| CAS Number | 16234-88-1 | [3][5][6] |
| Molecular Formula | C₂₂H₂₅NO₂ | [3][5][6] |
| Molecular Weight | 335.44 g/mol | [5] |
| IUPAC Name | ethyl (3-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)propyl)(methyl)carbamate | [6] |
| Synonyms | Nortriptyline EP Impurity G, Nortriptyline Impurity G | [8] |
| Appearance | Solid (form may vary) | |
| Solubility | Data not publicly available | |
| Melting Point | Data not publicly available | |
| Boiling Point | Data not publicly available |
Relationship to Nortriptyline and Potential Pharmacological Relevance
Nortriptyline is a second-generation tricyclic antidepressant that functions primarily as a norepinephrine and, to a lesser extent, serotonin reuptake inhibitor.[8][9] This inhibition of neurotransmitter reuptake in the synaptic cleft is the primary mechanism behind its antidepressant effects.[9] Nortriptyline also exhibits antagonist activity at various other receptors, including histaminergic, cholinergic, and adrenergic receptors.[8][9]
Nortriptyline N-Ethyl Carbamate is a derivative of Nortriptyline where the secondary amine has been modified to an N-ethyl carbamate. This structural change is significant as the secondary amine of Nortriptyline is crucial for its interaction with the norepinephrine and serotonin transporters. The presence of the bulky and less basic carbamate group would likely alter the binding affinity and activity at these transporters.
Hypothetical Signaling Pathway
The following diagram illustrates the established signaling pathway of Nortriptyline. It is hypothesized that Nortriptyline N-Ethyl Carbamate, if it possesses any activity, would interact with the same targets, albeit with different potency.
Caption: Hypothetical interaction of Nortriptyline and its N-Ethyl Carbamate derivative.
Experimental Protocols
As there are no specific experimental protocols published for the synthesis and biological evaluation of Nortriptyline N-Ethyl Carbamate, this section outlines general methodologies that would be appropriate for its study.
Synthesis
A plausible synthetic route to Nortriptyline N-Ethyl Carbamate would involve the reaction of Nortriptyline with ethyl chloroformate in the presence of a suitable base.
General Procedure:
-
Dissolve Nortriptyline in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethyl chloroformate in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The following diagram illustrates a generalized workflow for the synthesis and purification of a small molecule like Nortriptyline N-Ethyl Carbamate.
Caption: A generalized workflow for chemical synthesis and purification.
In Vitro Pharmacological Evaluation
To determine the biological activity of Nortriptyline N-Ethyl Carbamate, a series of in vitro assays would be necessary.
4.2.1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity of the compound for the human norepinephrine transporter (hNET) and human serotonin transporter (hSERT).
-
Methodology:
-
Prepare cell membranes from cell lines stably expressing hNET or hSERT.
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]nisoxetine for hNET, [³H]citalopram for hSERT) and varying concentrations of Nortriptyline N-Ethyl Carbamate.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki values from the IC50 values determined from concentration-response curves.
-
4.2.2. Neurotransmitter Reuptake Assays:
-
Objective: To measure the functional inhibition of norepinephrine and serotonin reuptake.
-
Methodology:
-
Use synaptosomes prepared from rat brain tissue or cell lines expressing hNET or hSERT.
-
Pre-incubate the synaptosomes or cells with varying concentrations of Nortriptyline N-Ethyl Carbamate.
-
Add radiolabeled neurotransmitter ([³H]norepinephrine or [³H]serotonin).
-
After a short incubation period, terminate the uptake by rapid filtration and washing.
-
Measure the radioactivity accumulated in the synaptosomes or cells.
-
Determine the IC50 values for the inhibition of reuptake.
-
The logical relationship for assessing the potential activity of a Nortriptyline derivative is depicted in the following diagram.
References
- 1. Nortriptyline N-Ethyl Carbamate | LGC Standards [lgcstandards.com]
- 2. In vitro anticancer effect of tricyclic antidepressant nortriptyline on multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Nortriptyline N-Ethyl Carbamate | LGC Standards [lgcstandards.com]
- 6. Nortriptyline ethyl carbamate | C22H25NO2 | CID 27766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NORTRIPTYLINE | 72-69-5 [chemicalbook.com]
- 8. veeprho.com [veeprho.com]
- 9. Nortriptyline - Wikipedia [en.wikipedia.org]
